molecular formula C19H22ClFN6O3S B2930140 2-(3-(4-fluorobenzyl)-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide hydrochloride CAS No. 1185124-88-2

2-(3-(4-fluorobenzyl)-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide hydrochloride

Cat. No.: B2930140
CAS No.: 1185124-88-2
M. Wt: 468.93
InChI Key: UEOHDCDJDHOYLQ-UHFFFAOYSA-N
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Description

The compound 2-(3-(4-fluorobenzyl)-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide hydrochloride is a synthetic small molecule characterized by a spirocyclic triazaspirodecan-2,4-dione core substituted with a 4-fluorobenzyl group and an acetamide-linked 5-methyl-1,3,4-thiadiazol-2-yl moiety. Its hydrochloride salt enhances aqueous solubility, a critical feature for bioavailability in therapeutic applications .

The structural uniqueness lies in:

  • 4-Fluorobenzyl substituent: Introduces electron-withdrawing effects and metabolic stability compared to non-fluorinated analogs.
  • Thiadiazole ring: Contributes to hydrogen bonding and π-π interactions, common in bioactive molecules targeting enzymes or receptors.

Properties

IUPAC Name

2-[3-[(4-fluorophenyl)methyl]-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21FN6O3S.ClH/c1-12-23-24-17(30-12)21-15(27)11-25-8-6-19(7-9-25)16(28)26(18(29)22-19)10-13-2-4-14(20)5-3-13;/h2-5H,6-11H2,1H3,(H,22,29)(H,21,24,27);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEOHDCDJDHOYLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)NC(=O)CN2CCC3(CC2)C(=O)N(C(=O)N3)CC4=CC=C(C=C4)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClFN6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(3-(4-fluorobenzyl)-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide hydrochloride is a synthetic molecule that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound based on available literature and research findings.

Chemical Structure and Properties

The compound features a complex structure incorporating a triazole ring and a thiadiazole moiety, which are known to enhance biological activity through various mechanisms. The molecular formula is C16H18FN5O4SC_{16}H_{18}FN_{5}O_{4}S with a molecular weight of approximately 375.41 g/mol.

Anticancer Activity

Research indicates that compounds with similar structural motifs often exhibit significant anticancer properties. For instance, derivatives containing the triazole ring have been shown to inhibit cell proliferation in various cancer cell lines. Specifically, studies have reported that related compounds exhibit IC50 values in the low micromolar range against human cancer cell lines such as HCT-116 and MCF-7 .

Table 1: Anticancer Activity of Related Compounds

Compound NameCell LineIC50 (µM)Mechanism of Action
Compound AHCT-11610.5Induces apoptosis
Compound BMCF-78.3Inhibits cell cycle
Target CompoundHCT-116TBDTBD

Antimicrobial Activity

The presence of the thiadiazole ring is associated with antimicrobial properties. Compounds similar to the target molecule have demonstrated effectiveness against various bacterial strains. For example, derivatives have shown significant antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting that this compound may also possess similar properties .

Table 2: Antimicrobial Activity of Thiadiazole Derivatives

Compound NameBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound CStaphylococcus aureus12 µg/mL
Compound DEscherichia coli15 µg/mL
Target CompoundTBDTBD

The biological activity of this compound can be attributed to multiple mechanisms:

  • Apoptosis Induction : Similar compounds have been shown to activate apoptotic pathways in cancer cells.
  • Cell Cycle Arrest : Many derivatives cause arrest in specific phases of the cell cycle, thereby inhibiting proliferation.
  • Antibacterial Mechanisms : The thiadiazole component may disrupt bacterial cell wall synthesis or function.

Case Studies

Recent studies have highlighted the potential of triazole and thiadiazole derivatives in drug development:

  • Study on Triazole Derivatives : A study evaluated a series of triazole derivatives for their anticancer effects and found that modifications at specific positions significantly enhanced their cytotoxicity against tumor cells .
  • Thiadiazole Research : Another investigation focused on thiadiazole compounds and their antimicrobial efficacy, demonstrating potent activity against resistant bacterial strains .

Chemical Reactions Analysis

Acetamide-Thiadiazole Moiety Formation

The acetamide linkage is formed via coupling reactions. For example, activation of the carboxylic acid group (using EDCl/HOBt) followed by reaction with 5-methyl-1,3,4-thiadiazol-2-amine yields the acetamide-thiadiazole derivative (see ).

Key Steps:

  • Activation of carboxylic acid to acyl chloride (SOCl₂).
  • Amide bond formation with thiadiazole amine.

Reaction Table:

ComponentReagentsConditionsYield (%)
Acyl Chloride FormationSOCl₂, DCMRT, 2 hours90
Amide CouplingEDCl, HOBt, DIPEART, 12 hours70–85

Hydrochloride Salt Formation

The final compound is converted to its hydrochloride salt by treating the free base with hydrochloric acid (HCl) in a polar solvent (e.g., ethanol or acetone):
Free Base+HClEtOHHydrochloride Salt\text{Free Base}+\text{HCl}\xrightarrow{\text{EtOH}}\text{Hydrochloride Salt}

Purification:

  • Recrystallization from ethanol/ether mixtures
  • Purity: >95% (HPLC)

Stability and Reactivity

  • Hydrolysis Sensitivity: The 2,4-dione moiety is prone to hydrolysis under strong acidic/basic conditions, requiring neutral pH during storage .
  • Thermal Stability: Decomposition observed above 200°C (DSC analysis) .

Key Reaction Challenges

  • Spiro Ring Formation: Competing side reactions (e.g., dimerization) require strict temperature control .
  • Thiadiazole Functionalization: Low yields in coupling reactions due to steric hindrance from the spiro system .

Comparative Reaction Data

Reaction StepYield Range (%)Key Side ProductsMitigation Strategy
Spiro Cyclization70–88Linear byproductsUse of high-dilution conditions
4-Fluorobenzyl Addition65–78Dialkylation productsControlled stoichiometry
Thiadiazole Coupling70–85Unreacted acyl chlorideExcess amine, prolonged reaction

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Halogenated Benzyl Groups

2-(3-(4-Chlorobenzyl)-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)-N-(4-methylthiazol-2-yl)acetamide hydrochloride
  • Key Differences :
    • Halogen substitution : Chlorine (Cl) vs. fluorine (F) at the benzyl para-position.
    • Heterocyclic moiety : Thiazole (4-methylthiazol-2-yl) vs. thiadiazole (5-methyl-1,3,4-thiadiazol-2-yl).
  • Implications: Chlorine’s larger atomic radius and higher lipophilicity may enhance membrane permeability but reduce metabolic stability compared to fluorine .
N-(3-chloro-4-methoxyphenyl)-2-((8-methyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide
  • Key Differences :
    • Substituents : Chloro-methoxyphenyl group vs. fluorobenzyl.
    • Linkage : Thioacetamide (C–S–C) vs. acetamide (C–O–C).
  • Implications :
    • Thioacetamide may confer resistance to enzymatic hydrolysis but could reduce solubility.
    • Methoxy groups enhance electron-donating effects, altering electronic interactions with biological targets .

Analogues with Modified Spirocyclic Cores

2-(4-Oxo-1-phenyl-8-(1H-pyrazolo[3,4-b]pyridine-5-carbonyl)-1,3,8-triazaspiro[4.5]decan-3-yl)-N-(2,2,2-trifluoroethyl)acetamide
  • Key Differences :
    • Spiro substituents : Pyrazolopyridine carbonyl vs. fluorobenzyl.
    • Acetamide tail : Trifluoroethyl vs. thiadiazolyl.
  • Implications: The pyrazolopyridine group may enhance kinase inhibition (e.g., DDR1 inhibition reported in fibrosis models).
5-(((2-Oxa-8-azaspiro[4.5]decan-3-yl)methyl)thio)-1,3,4-thiadiazol-2-amine hydrochloride
  • Key Differences :
    • Core modification : Oxa-azaspirocycle vs. triazaspirodecan-2,4-dione.
    • Substituent : Thioether-linked thiadiazol-2-amine vs. acetamide-thiadiazole.
  • Implications :
    • Oxa-azaspiro systems may alter ring puckering dynamics and intermolecular interactions .
    • Thioether linkages could modulate redox activity or metal chelation .

Functional Analogues with Thiadiazole Moieties

N-{2,2,2-Trichloro-1-[(5-phenyl-1,3,4-thiadiazol-2-yl)amino]ethyl}acetamide
  • Key Differences :
    • Backbone : Trichloroethyl vs. spirocyclic triazaspirodecan-2,4-dione.
    • Thiadiazole substitution : Phenyl vs. methyl.
  • Implications :
    • Trichloroethyl groups may introduce steric hindrance or toxicity concerns.
    • Methyl substitution on thiadiazole improves steric compatibility in binding pockets .

Comparative Analysis Table

Compound Name Core Structure Benzyl/Substituent Heterocycle Key Properties/Bioactivity
Target Compound (Hydrochloride) Triazaspirodecan-2,4-dione 4-Fluorobenzyl 5-Methyl-1,3,4-thiadiazol-2-yl Enhanced solubility, metabolic stability
4-Chlorobenzyl Analog (Hydrochloride) Triazaspirodecan-2,4-dione 4-Chlorobenzyl 4-Methylthiazol-2-yl Higher lipophilicity, potential CNS activity
Pyrazolopyridine-Spiro Derivative Triazaspirodecan-4-one Phenyl Trifluoroethyl DDR1 inhibition, antifibrotic
Thioacetamide-Spiro Compound Triazaspirodeca-1,3-diene Chloro-methoxyphenyl Thioacetamide Redox stability, enzyme resistance

Research Implications and Limitations

  • Structural-Activity Relationships (SAR) :
    • Fluorine and chlorine substitutions balance lipophilicity and metabolic stability.
    • Thiadiazole rings optimize target engagement through dual hydrogen bonding and aromatic interactions.
  • Limitations: Experimental data (e.g., IC50, pharmacokinetics) for direct comparisons are absent in the provided evidence.

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